molecular formula C9H11BrFN B13218039 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine

1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13218039
M. Wt: 232.09 g/mol
InChI Key: CKVYAWKJBYEMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a fluorine atom attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-bromo-2-methylphenyl derivatives with fluoroethanamine under controlled conditions. One common method includes the use of nucleophilic substitution reactions where the bromine atom is replaced by a fluorine atom in the presence of a suitable fluorinating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium fluoride (NaF) and tetrabutylammonium fluoride (TBAF) are employed for fluorination reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various chemical and biological systems.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11BrFN/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3

InChI Key

CKVYAWKJBYEMOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.